molecular formula C15H19N3O B7142703 N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide

N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide

Cat. No.: B7142703
M. Wt: 257.33 g/mol
InChI Key: XKHHDJNHDGESQZ-UHFFFAOYSA-N
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Description

N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and various industrial applications. The structure of this compound consists of a pyrazole ring substituted with a methyl group at the 3-position and a phenyl ring attached to the pyrazole nitrogen. The phenyl ring is further substituted with a pentanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide typically involves the reaction of an aryl-substituted pyrazole with an appropriate amide precursor. One common method is the reaction of 3-methyl-1-phenylpyrazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • N-(2-(4-methyl-1H-pyrazol-1-yl)phenyl)acetamide
  • N-(2-(3,5-dimethylpyrazol-1-yl)phenyl)butanamide

Uniqueness

N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide is unique due to its specific substitution pattern on the pyrazole and phenyl rings. The presence of the pentanamide group imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial applications .

Properties

IUPAC Name

N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-4-9-15(19)16-13-7-5-6-8-14(13)18-11-10-12(2)17-18/h5-8,10-11H,3-4,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHHDJNHDGESQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1N2C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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